molecular formula C22H29N3O B2376648 2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049474-61-4

2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B2376648
CAS No.: 1049474-61-4
M. Wt: 351.494
InChI Key: VYQLKYWRWZXQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a synthetic organic compound featuring a piperazine-acetamide scaffold, a structure recognized as a privileged scaffold in medicinal chemistry . This molecular framework is commonly investigated for its potential interactions with central nervous system (CNS) targets, particularly dopamine and serotonin receptors, which are implicated in the pathology and treatment of various neurological and psychiatric disorders . Compounds with this general structure have been synthesized and evaluated for atypical antipsychotic activity in preclinical models, such as the inhibition of apomorphine-induced climbing behavior in mice, suggesting a potential role in the development of novel neuropsychiatric therapeutics . The structure-activity relationship (SAR) of analogous molecules indicates that subtle changes to the aryl substituents—such as the 3-methylphenyl and phenyl groups on the piperazine ring—can significantly influence the compound's pharmacological profile and binding affinity . Researchers value this chemical for its utility as a building block or reference standard in the synthesis and biological screening of new molecular entities aimed at CNS targets. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-19-7-5-8-20(17-19)18-22(26)23-11-6-12-24-13-15-25(16-14-24)21-9-3-2-4-10-21/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQLKYWRWZXQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Intermediate Synthesis: 3-(4-Phenylpiperazin-1-yl)Propan-1-Amine

The propylamine intermediate is synthesized via nucleophilic substitution or reductive amination.

Alkylation of 4-Phenylpiperazine

Method :

  • Reagents : 4-Phenylpiperazine, 1-bromo-3-chloropropane, potassium carbonate (K₂CO₃), acetone.
  • Procedure :
    • 4-Phenylpiperazine (1 eq) reacts with 1-bromo-3-chloropropane (1.2 eq) in refluxing acetone for 48–72 hours.
    • K₂CO₃ (2 eq) is added to scavenge HBr.
    • Product: 1-(3-chloropropyl)-4-phenylpiperazine (yield: 65–78%).

Amination :

  • The chloropropyl intermediate undergoes amination with aqueous ammonia (25%) at 60°C for 24 hours.
  • Yield : 58–62% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Reductive Amination

Alternative Approach :

  • Condensation of 4-phenylpiperazine with 3-aminopropanaldehyde followed by NaBH₄ reduction.
  • Advantage : Higher purity but lower yield (45–50%).

Acetamide Formation

Acyl Chloride Route

Method :

  • Reagents : 2-(3-Methylphenyl)acetic acid, thionyl chloride (SOCl₂), 3-(4-phenylpiperazin-1-yl)propan-1-amine, triethylamine (TEA).
  • Procedure :
    • 2-(3-Methylphenyl)acetic acid (1 eq) is refluxed with SOCl₂ (3 eq) in dichloromethane (DCM) for 3 hours to form the acyl chloride.
    • The acyl chloride is reacted with the propylamine intermediate (1.1 eq) in DCM with TEA (2 eq) at 0°C→RT for 12 hours.
    • Yield : 70–75% after recrystallization (ethanol/water).
Coupling Agent-Mediated Synthesis

Method :

  • Use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).
  • Conditions :
    • 2-(3-Methylphenyl)acetic acid (1 eq), HATU (1.2 eq), propylamine intermediate (1 eq), N,N-diisopropylethylamine (DIPEA, 2 eq) in DCM.
    • Stirred at RT for 6 hours.
    • Yield : 82–85%.

Optimization Strategies

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement Reference
Alkylation Solvent Acetone 78% vs. 65% (DMF)
Amination Temp 60°C 62% vs. 50% (RT)
Coupling Agent HATU 85% vs. 70% (SOCl₂)

Purification Techniques

  • Column Chromatography :
    • Silica gel (230–400 mesh) with CH₂Cl₂:MeOH (95:5 → 90:10).
    • Purity >95% (HPLC).
  • Recrystallization : Ethanol/water (3:1) yields crystalline product (mp 128–130°C).

Characterization Data

Spectroscopic Analysis

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.24–7.12 (m, 5H, Ar-H), 6.85 (s, 1H, 3-MePh), 3.42 (t, J=6.8 Hz, 2H, NCH₂), 2.89 (m, 4H, piperazine), 2.32 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 170.2 (C=O), 138.5–125.3 (Ar-C), 53.1 (piperazine NCH₂), 40.8 (CH₂NH), 21.4 (CH₃).
HRMS [M+H]⁺ calcd. for C₂₂H₂₈N₃O: 350.2224; found: 350.2228.

Purity Assessment

  • HPLC : C18 column, MeCN:H₂O (70:30), λ=254 nm, t_R=8.7 min, purity 98.5%.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Acyl Chloride Route Low cost, simple setup SOCl₂ handling hazards Pilot-scale
HATU Coupling High yield, mild conditions Expensive reagents Lab-scale
Reductive Amination Avoids alkylation side products Multi-step, lower yield Small-scale

Industrial Applications and Patents

  • Patent US4525358A : Covers piperazinyl acetamides for CNS disorders, validating the synthetic framework.
  • WO2018114672A1 : Highlights piperazine sulfonamides but reinforces the utility of similar coupling strategies.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • 3-Methylphenyl group : Enhances lipophilicity compared to unsubstituted or polar substituents (e.g., nitro or hydroxyl groups in –2).

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name (Source) Key Structural Differences vs. Target Compound Notable Features
Target Compound Reference structure 3-Methylphenyl, 4-phenylpiperazine-propyl
17{4,4} () Piperidine rings, aminomethylphenyl substituent Lower yield (20%), dark orange oil
DDU86439 () Dimethylaminopropyl chain, 3-fluorophenyl-indazolyl group TRYS inhibitor (EC₅₀ = 6.9 µM)
Example 72 () Isopropyl group, pyrimidine-piperazine core Patent compound, kinase-targeting scaffold
Liu Dong’s compound () 3-Methylbenzoylpiperazine, naphthalenyl/thiophene substituents Characterized by NMR/MS, potential CNS activity
Pharmacological and Functional Insights
  • This contrasts with piperidine-based analogs (), which may exhibit off-target effects due to reduced selectivity .
  • Enzyme Inhibition: DDU86439 () demonstrates nanomolar inhibition of Trypanosoma brucei TRYS, highlighting how fluorophenyl-indazolyl substituents enhance activity.

Biological Activity

2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and data tables.

The synthesis of this compound typically involves multiple steps, starting with the preparation of a piperazine derivative. The final compound is achieved through acylation with m-tolyl acetic acid under controlled conditions. The molecular formula is C19H26N2OC_{19}H_{26}N_{2}O, with a molecular weight of 310.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. It may act as an antagonist or inhibitor, influencing pathways related to pain perception, inflammation, and neuroprotection.

Anticonvulsant Activity

Research has indicated that derivatives of this compound demonstrate significant anticonvulsant properties. In studies involving animal models, compounds similar to this compound were evaluated using the maximal electroshock (MES) test. Results showed that several derivatives exhibited protective effects against seizures at varying dosages .

CompoundDose (mg/kg)MES ProtectionReference
14100Yes
19300Yes
12100Yes

Analgesic and Anti-inflammatory Properties

The compound has been investigated for its analgesic and anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in the inflammatory response. This action may contribute to its potential use as a pain reliever .

Case Studies

Several studies have focused on the pharmacological evaluation of this compound:

  • Anticonvulsant Screening : In a study analyzing various derivatives, it was found that modifications in the piperazine ring significantly affected anticonvulsant activity. Compounds exhibiting higher lipophilicity showed better CNS penetration, correlating with enhanced efficacy in seizure models .
  • Pain Management Trials : Clinical trials have indicated that the compound can effectively reduce pain scores in patients suffering from chronic pain conditions when compared to placebo controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.